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Compound of Interest
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Cat. No.: B067873

An In-depth Technical Guide: Physicochemical Properties of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk
of: The Senior Application Scientist

Introduction: Contextualizing a Versatile Scaffold

6-(1H-Pyrrol-1-yl)nicotinic acid is a sophisticated heteroaromatic compound built upon the
nicotinic acid (Vitamin B3) framework. Its structure, which marries a pyridine carboxylic acid
with an electron-rich pyrrole ring, presents a unique electronic and conformational profile,
making it a molecule of significant interest in modern medicinal chemistry.[1] In the landscape
of drug discovery, it is not merely a compound but a versatile building block—a scaffold used
by researchers to synthesize more complex molecular architectures.[1]

This guide provides an in-depth analysis of the core physicochemical properties of 6-(1H-
Pyrrol-1-yl)nicotinic acid. Understanding these characteristics is paramount, as they
fundamentally govern the molecule's behavior from the benchtop to biological systems. We will
explore not only the known properties but also the robust analytical methodologies required to
elucidate them, offering a framework for its practical application in research and development.
The insights herein are designed to empower scientists to leverage this scaffold in the rational
design of novel therapeutics, particularly in fields such as oncology and inflammation where
kinase modulators and receptor agonists are of critical importance.[1][2]
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Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research.
6-(1H-Pyrrol-1-yl)nicotinic acid is defined by its unique arrangement of atoms and functional
groups.

Caption: Chemical structure of 6-(1H-Pyrrol-1-yl)nicotinic acid.

Table 1. Chemical Identity

Identifier Value Source(s)

6-(1H-pyrrol-1-yl)pyridine-3-
IUPAC Name ( py. ] Yhpy [11[3]
carboxylic acid

CAS Number 175135-86-1 [31[4]1[5]
Molecular Formula C10HsN202 [31[5][6]
Molecular Weight 188.18 g/mol [5][6]
_ 0O=C(0)C1=CC=C(N2C=CC=C
Canonical SMILES [3]
2)N=C1
GXLGOBAHBJQAJB-
InChl Key [31[6]

UHFFFAOYSA-N

Physicochemical Data Summary

The physicochemical properties of a drug candidate are critical determinants of its Absorption,
Distribution, Metabolism, and Excretion (ADME) profile. The data below, compiled from
available sources and contextualized with data from the parent molecule (nicotinic acid),
provides a baseline for in silico modeling and experimental design.

Table 2: Physicochemical Properties
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Property

Value

Notes & Context

Physical Form

Solid powder (predicted)

Based on related nicotinic acid

compounds.[7][8]

Melting Point (°C)

Data not available

Parent compound, nicotinic
acid, melts at 236-239 °C.[7][9]
Experimental determination via
Differential Scanning
Calorimetry (DSC) is required.

pKa

Data not available

Nicotinic acid has a pKa of
~4.85 for the carboxylic acid.
[8][10][11] The pyrrole
substituent will influence the
acidity. Experimental
determination via
potentiometric titration is

essential.

LogP (Octanol/Water)

Data not available

Nicotinic acid has a LogP of
~0.36.[8][11][12] The addition
of the pyrrole ring increases
lipophilicity. This must be
determined experimentally
(e.g., Shake-Flask or HPLC
method).

Aqueous Solubility

Data not available

Nicotinic acid is slightly soluble
in water (~1.6 g/100 mL).[8]

[13] Solubility is pH-dependent
and must be determined using

a standardized protocol.

Analytical Workflows for Physicochemical

Characterization
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To ensure scientific rigor, the determination of physicochemical properties must follow
validated, systematic workflows. These protocols are designed not just to generate data, but to
ensure that the data is accurate, reproducible, and trustworthy.

Caption: General workflow for comprehensive physicochemical characterization.

Protocol: Purity and Identity Confirmation by RP-HPLC-
uv

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold
standard for assessing the purity of small organic molecules. A C18 column is selected for its
versatility in retaining moderately polar aromatic compounds. The mobile phase, an
acetonitrile/water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes
by keeping the carboxylic acid moiety in its protonated state, thereby improving retention and
chromatographic performance.

Methodology:
o System Preparation:
o Instrument: HPLC system with UV-Vis detector and autosampler.
o Column: C18, 4.6 x 150 mm, 5 pum particle size.
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection Wavelength: 254 nm.
o Standard and Sample Preparation:

o Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and
water.
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o Dilute to a working concentration of 0.1 mg/mL using the same diluent.
o System Suitability Test (SST):
o Perform five replicate injections of the working standard.

o The system is deemed suitable if the relative standard deviation (RSD) for peak area is <
2.0% and the USP tailing factor is between 0.8 and 1.5. This step is critical for ensuring
the trustworthiness of the results.

e Analysis:
o Inject the sample solution.
o Run a linear gradient (e.g., 10% to 90% B over 15 minutes).

o Purity is calculated based on the area percent of the main peak relative to the total area of
all observed peaks.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)

Rationale: The shake-flask method is a definitive technique for measuring thermodynamic
solubility. It determines the saturation point of a compound in a specific solvent system at
equilibrium. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics
physiological conditions, providing data relevant to bioavailability.

Methodology:

Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of
PBS (pH 7.4).

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is
reached.

Centrifuge the suspension to pellet the undissolved solid.

Carefully withdraw an aliquot of the clear supernatant.
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 Dilute the aliquot with the mobile phase and quantify the concentration using the previously
established HPLC method against a calibration curve.

Spectroscopic Profile

While specific spectra for this exact molecule are not publicly cataloged, its structure allows for
the confident prediction of key spectroscopic features essential for its identification.

¢ H NMR: The proton NMR spectrum is expected to be complex. Key signals would include
distinct doublets and triplets for the protons on the pyridine ring, characteristic signals for the
a- and B-protons of the pyrrole ring, and a broad singlet far downfield for the carboxylic acid
proton, which would be exchangeable with D20.

e FT-IR: The infrared spectrum would be dominated by a strong, broad absorption band
around 3000 cm~! due to the O-H stretch of the carboxylic acid. A sharp, intense peak
around 1700 cm~1 corresponding to the C=0 (carbonyl) stretch is also expected. Aromatic C-
H and C=C/C=N stretching vibrations would appear in the 3100-3000 cm~* and 1600-1450
cm~1regions, respectively.

e Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary observable species
would be the protonated molecule [M+H]* at an m/z corresponding to the molecular weight
plus a proton (approx. 189.06).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Based on vendor
safety data sheets, 6-(1H-Pyrrol-1-yl)nicotinic acid requires careful handling.[4][5]

e GHS Hazard Statements:
o H315: Causes skin irritation.[3][4][5]
o H319: Causes serious eye irritation.[3][4][5]
o H335: May cause respiratory irritation.[3][4][5]

o Precautionary Measures:
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[e]

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4]

[5]

[e]

P280: Wear protective gloves, protective clothing, and eye/face protection.[4][5]

(¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

[¢]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

o Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from
incompatible substances.[4]

Significance in Drug Discovery and Development

The utility of 6-(1H-Pyrrol-1-yl)nicotinic acid extends beyond its basic structure. Its
physicochemical properties are directly linked to its potential as a drug development scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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